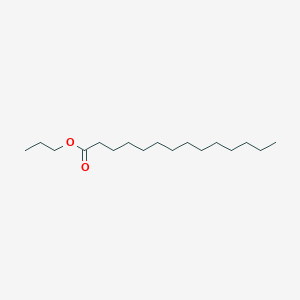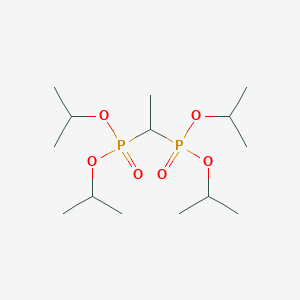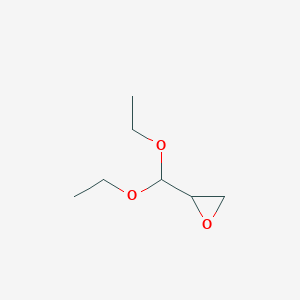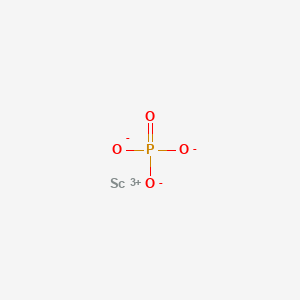
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester, commonly known as Leptophos, is an organophosphate insecticide that was widely used in agriculture in the 1960s and 1970s. It is a highly toxic compound that can cause serious health problems in humans and animals. Despite its toxicity, Leptophos has been extensively studied for its potential use in scientific research.
Mécanisme D'action
Leptophos acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
Leptophos can cause a range of biochemical and physiological effects, including muscle weakness, respiratory failure, and death. It can also affect the cardiovascular system, gastrointestinal system, and immune system. In addition, it can cross the blood-brain barrier and affect the central nervous system, leading to seizures, coma, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Leptophos has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of organophosphate insecticides on the nervous system. However, its high toxicity and potential health risks make it difficult to work with, and strict safety precautions must be taken when handling it.
Orientations Futures
There are several possible future directions for research on Leptophos. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of interest is the development of new treatments for organophosphate poisoning, which could help reduce the health risks associated with exposure to Leptophos and other organophosphate insecticides. Finally, there is a need for further research on the long-term health effects of exposure to Leptophos and other organophosphate insecticides, particularly in agricultural workers and other individuals who may be at high risk of exposure.
Méthodes De Synthèse
Leptophos can be synthesized by reacting pentachlorophenol with dimethyl phosphorochloridothioate in the presence of a base. The resulting product is then purified by distillation and recrystallization.
Applications De Recherche Scientifique
Leptophos has been used in scientific research to study the effects of organophosphate insecticides on the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition can lead to a range of physiological and biochemical effects, including muscle weakness, respiratory failure, and death.
Propriétés
Numéro CAS |
10406-37-8 |
|---|---|
Nom du produit |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Formule moléculaire |
C8H6Cl5O3PS |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-dimethoxyphosphorylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl5O3PS/c1-15-17(14,16-2)18-8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clé InChI |
GXKZDKKOTBBPBN-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Synonymes |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)



![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)






